molecular formula C23H20N4O4S B2865616 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1019101-21-3

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No. B2865616
CAS RN: 1019101-21-3
M. Wt: 448.5
InChI Key: RMCAGMCGLIHIHY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-phenoxypropanamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzo[d][1,3]dioxol-5-yl group, for example, is a fused ring system that includes a benzene ring and a 1,3-dioxole ring . The thiazol-2-yl group is a five-membered ring containing nitrogen and sulfur atoms . The 3-methyl-1H-pyrazol-5-yl group is a five-membered ring containing two nitrogen atoms . The 2-phenoxypropanamide group contains a phenyl ring attached to a propanamide group via an oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the thiazol-2-yl group could potentially undergo reactions at the sulfur or nitrogen atoms . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the presence of polar functional groups. Its stability could be influenced by the presence of aromatic rings .

Scientific Research Applications

Synthesis of Novel Compounds

One aspect of the research on compounds similar to "N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide" involves the synthesis of novel derivatives with potential biological activities. For instance, studies have described the synthesis of new thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed interesting antimicrobial and antiproliferative activities (Mansour et al., 2020). This highlights the compound's relevance in the development of new therapeutic agents.

Antimicrobial and Anti-Proliferative Activities

Research into compounds structurally related to "this compound" has shown promising antimicrobial and anti-proliferative effects. The synthesis and evaluation of a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant antimicrobial and anti-proliferative activities, suggesting potential applications in treating infections and cancer (Mansour et al., 2020).

Photophysical Characteristics

Another study focused on the synthesis and photophysical characteristics of 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, inspired by excited-state intramolecular proton transfer (ESIPT). These compounds were investigated for their absorption-emission properties in different solvents, demonstrating potential applications in fluorescent chemosensors and optical materials (Padalkar et al., 2011).

Anti-Influenza Virus Activity

Compounds structurally related to "this compound" have also been synthesized and tested for their anti-influenza A virus (H5N1) activity. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1), which suggests potential applications in antiviral drug development (Hebishy et al., 2020).

Future Directions

The compound could potentially be explored for its anticancer activity, given the reported activity of similar compounds . Further studies could also investigate its physical and chemical properties, and its reactivity .

properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-14-10-21(25-22(28)15(2)31-17-6-4-3-5-7-17)27(26-14)23-24-18(12-32-23)16-8-9-19-20(11-16)30-13-29-19/h3-12,15H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCAGMCGLIHIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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